1-Bromo-2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
A-Acetobromoglucose: , also known as 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide, is a derivative of glucose. It is a brominated sugar compound that is widely used in organic synthesis, particularly in the preparation of glycosides. This compound is characterized by the presence of acetyl groups at the 2, 3, 4, and 6 positions of the glucose molecule, and a bromine atom at the anomeric carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Peracetylation of Glucose: The preparation of A-Acetobromoglucose begins with the peracetylation of glucose. This involves reacting glucose with acetic anhydride in the presence of a catalyst such as pyridine or triethylamine.
Bromination: The peracetylated glucose is then treated with hydrogen bromide in acetic acid or acetic anhydride.
Industrial Production Methods: Industrial production of A-Acetobromoglucose follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process involves strict control of temperature, pressure, and reagent concentrations to achieve consistent results.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: A-Acetobromoglucose undergoes nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as alcohols, thiols, and amines.
Common Reagents and Conditions:
Nucleophiles: Alcohols, thiols, amines.
Catalysts: Silver carbonate, tetrabutylammonium bromide.
Solvents: Acetone, chloroform, water.
Major Products:
Glycosides: Formed by substitution reactions with alcohols.
Deacetylated Glucose Derivatives: Formed by hydrolysis of acetyl groups.
Scientific Research Applications
Chemistry: : A-Acetobromoglucose is extensively used in the synthesis of glycosides, which are important intermediates in the production of various pharmaceuticals and natural products .
Biology: : In biological research, A-Acetobromoglucose is used to modify proteins and other biomolecules to study their functions and interactions .
Medicine: : The compound is used in the development of drug delivery systems and as a building block for the synthesis of bioactive molecules .
Industry: : A-Acetobromoglucose is used in the production of surfactants, emulsifiers, and other specialty chemicals .
Mechanism of Action
The mechanism of action of A-Acetobromoglucose involves its ability to act as a glycosyl donor in glycosylation reactions. The bromine atom at the anomeric carbon is highly reactive and can be easily displaced by nucleophiles, facilitating the formation of glycosidic bonds. This property makes A-Acetobromoglucose a valuable reagent in the synthesis of glycosides and other carbohydrate derivatives .
Comparison with Similar Compounds
Similar Compounds
2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl bromide: Similar to A-Acetobromoglucose but with a different anomeric configuration.
2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl bromide: A brominated derivative of galactose with similar reactivity.
Uniqueness: : A-Acetobromoglucose is unique due to its high reactivity and selectivity in glycosylation reactions. Its ability to form stable glycosidic bonds with a wide range of nucleophiles makes it a versatile reagent in organic synthesis .
Properties
Molecular Formula |
C14H19BrO9 |
---|---|
Molecular Weight |
411.20 g/mol |
IUPAC Name |
[(3R,4S,6R)-3,4,5-triacetyloxy-6-bromooxan-2-yl]methyl acetate |
InChI |
InChI=1S/C14H19BrO9/c1-6(16)20-5-10-11(21-7(2)17)12(22-8(3)18)13(14(15)24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10?,11-,12+,13?,14+/m1/s1 |
InChI Key |
CYAYKKUWALRRPA-ISDWTXNASA-N |
Isomeric SMILES |
CC(=O)OCC1[C@H]([C@@H](C([C@H](O1)Br)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)Br)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.